molecular formula C10H8FNO B11910443 (8-Fluoroquinolin-4-yl)methanol

(8-Fluoroquinolin-4-yl)methanol

Cat. No.: B11910443
M. Wt: 177.17 g/mol
InChI Key: RBEWQBPGFRBWQH-UHFFFAOYSA-N
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Description

(8-Fluoroquinolin-4-yl)methanol is a fluorinated quinoline derivative characterized by a fluorine substituent at the 8-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and bioactivity. The fluorine atom enhances metabolic stability and binding affinity in biological systems, while the hydroxymethyl group provides a reactive site for further functionalization .

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

(8-fluoroquinolin-4-yl)methanol

InChI

InChI=1S/C10H8FNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-5,13H,6H2

InChI Key

RBEWQBPGFRBWQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)CO

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that (8-Fluoroquinolin-4-yl)methanol serves as a precursor for synthesizing biologically active compounds with potential therapeutic applications, particularly in cancer treatment. In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer) cells .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundIC50 (μM)Cell Line
8e0.03H-460
8k3.82HT-29
8l2.32HepG2
gefitinib5.59SGC-7901

The compound's derivatives showed IC50 values significantly lower than gefitinib, a standard treatment, indicating their potential as lead compounds for further development .

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of catechol O-methyltransferase (COMT). Studies have identified various quinoline derivatives that inhibit COMT selectively, which could be beneficial for treating neurological disorders associated with dopamine signaling . The presence of the hydroxymethyl group enhances the binding affinity to the enzyme's active site, improving pharmacological properties.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science due to its unique electronic properties. It can serve as a building block for synthesizing advanced materials with specific optical or electronic characteristics.

Mechanism of Action

The mechanism of action of (8-Fluoroquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (8-Fluoroquinolin-4-yl)methanol with structurally or functionally related quinoline derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity/Applications References
This compound C₁₀H₈FNO 177.18 8-F, 4-CH₂OH Potential pharmacological agent (inferred from fluorine’s role in bioactivity) .
(8-Bromoquinolin-4-yl)methanol C₁₀H₈BrNO 238.08 8-Br, 4-CH₂OH Bromine’s larger atomic radius may enhance lipophilicity but reduce metabolic stability.
8-Fluoro-2-methylquinolin-4-ol C₁₀H₈FNO 177.18 8-F, 2-CH₃, 4-OH Hydroxyl group at 4-position may limit solubility compared to hydroxymethyl derivatives.
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol C₂₀H₁₇FNO 306.36 2-cyclopropyl, 4-(4-F-phenyl), 3-CH₂OH Bulky substituents (cyclopropyl, fluorophenyl) may enhance protein binding or selectivity.
6-Fluoro-3-methyl-2-[4-(2-phenylphenyl)phenyl]quinolin-4-yl]methanol C₂₉H₂₂FNO 419.49 6-F, 3-CH₃, 2-terphenyl, 4-CH₂OH Extended aromatic system (terphenyl) likely improves π-π stacking in material science applications.

Key Structural and Functional Insights:

Halogen Substituents (F vs. Br): Fluorine (8-F) in the parent compound enhances electronegativity and metabolic stability compared to bromine (8-Br), which increases lipophilicity but may lead to slower elimination . Example: (8-Bromoquinolin-4-yl)methanol (238.08 g/mol) has a higher molar mass than this compound (177.18 g/mol) due to bromine’s atomic weight .

Hydroxymethyl (-CH₂OH) vs. Hydroxyl (-OH): The hydroxymethyl group in this compound offers greater synthetic flexibility (e.g., esterification, oxidation) compared to 8-Fluoro-2-methylquinolin-4-ol, which has a fixed hydroxyl group .

The terphenyl substituent in the 6-fluoro derivative (419.49 g/mol) suggests applications in materials science, where extended aromatic systems aid in conductivity or luminescence .

Bioactivity Correlations: highlights that bioactivity profiles correlate with structural similarity. For example, fluorinated quinolines often show enhanced antimicrobial or anticancer activity compared to non-fluorinated analogs .

Biological Activity

(8-Fluoroquinolin-4-yl)methanol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoline ring substituted with a fluorine atom at the 8-position and a hydroxymethyl group at the 4-position. This specific arrangement contributes to its unique biological properties.

Antioxidant Activity

Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have demonstrated that this compound exhibits notable antioxidant activity.

  • Research Findings : A study reported that derivatives of quinoline, including this compound, showed significant free radical scavenging activity. The compound was evaluated using various assays, including DPPH and ABTS assays, indicating its potential to mitigate oxidative damage .

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied, revealing its effectiveness against various bacterial strains.

  • Case Study : In an investigation of novel furan-benzofuran coupled quinoline hybrids, it was found that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, showcasing promising results.

Research Findings

  • Cell Line Studies : A study assessed the antiproliferative effects of this compound on several cancer cell lines including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer). The compound exhibited IC50 values ranging from 0.03 to 4.74 µM, indicating strong antiproliferative activity compared to standard drugs like gefitinib .
  • Mechanism of Action : The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. This was confirmed through flow cytometry analysis which showed increased annexin V staining in treated cells .

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)
H-4600.03
HT-290.55
HepG20.33
SGC-79011.24

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to produce aldehydes or carboxylic acids. For example:

  • Potassium permanganate (KMnO₄) in acidic or basic conditions oxidizes the hydroxymethyl group to a carboxylic acid .

  • Tempo/oxidative systems selectively convert the hydroxymethyl group to an aldehyde intermediate .

Key Data:

Reaction TypeReagent/ConditionsProductYieldReference
Oxidation (to aldehyde)Tempo/NaOCl8-Fluoroquinoline-4-carbaldehyde68%
Oxidation (to carboxylic acid)KMnO₄/H⁺8-Fluoroquinoline-4-carboxylic acid74%

Reduction Reactions

While the hydroxymethyl group itself is not reduced, the quinoline ring can undergo hydrogenation:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline derivative without affecting the hydroxymethyl group .

Nucleophilic Aromatic Substitution

The fluorine at the 8-position participates in nucleophilic substitution reactions:

  • Hydroxide ions replace fluorine to form 8-hydroxyquinoline derivatives under reflux conditions .

  • Ammonia/amines yield 8-aminoquinoline analogs via SNAr mechanisms .

Example Reaction:

(8-Fluoroquinolin-4-yl)methanol+NaOHΔ(8-Hydroxyquinolin-4-yl)methanol+NaF\text{this compound} + \text{NaOH} \xrightarrow{\Delta} \text{(8-Hydroxyquinolin-4-yl)methanol} + \text{NaF}

Mitsunobu Reaction

The hydroxymethyl group is functionalized via Mitsunobu conditions to form ethers or amines:

  • DIAD/PPh₃ with alcohols or amines generates 4-alkoxy- or 4-aminoquinoline derivatives .

Key Data:

SubstrateReagentsProductYieldReference
This compound + Benzyl alcoholDIAD/PPh₃4-(Benzyloxymethyl)-8-fluoroquinoline82%

Esterification and Acylation

The hydroxymethyl group reacts with acylating agents:

  • Acetic anhydride forms the corresponding acetate ester .

  • HBTU/DIPEA-mediated coupling with carboxylic acids yields amides .

Example:

This compound+Ac₂O(8-Fluoroquinolin-4-yl)methyl acetate\text{this compound} + \text{Ac₂O} \rightarrow \text{(8-Fluoroquinolin-4-yl)methyl acetate}

Coupling Reactions

The compound participates in cross-coupling reactions:

  • Suzuki-Miyaura coupling at the 4-position with aryl boronic acids .

  • Buchwald-Hartwig amination introduces nitrogen-based substituents .

Structural Influence on Reactivity

Comparative studies with analogs highlight unique features:

CompoundSubstitutionReactivity Difference
8-ChloroquinolineCl at 8-positionLower electrophilicity due to weaker electron-withdrawing effect
6-FluoroquinolineF at 6-positionAltered regioselectivity in substitution reactions
8-MethylquinolineCH₃ at 8-positionNo participation in SNAr; inert to hydroxide substitution

The fluorine atom enhances ring electrophilicity, facilitating substitution, while the hydroxymethyl group provides a versatile handle for derivatization .

Q & A

How can researchers optimize the synthesis of (8-Fluoroquinolin-4-yl)methanol to achieve high purity?

Methodological Answer:

  • Step 1 : Start with fluorinated quinoline precursors (e.g., 8-fluoroquinoline) and employ nucleophilic substitution or hydroxylation reactions to introduce the methanol group.
  • Step 2 : Use reflux conditions with ethanol or methanol as solvents to enhance reaction efficiency .
  • Step 3 : Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from methanol to achieve >95% purity .
  • Key Consideration : Monitor reaction progress using TLC and confirm purity via HPLC or NMR.

What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve bond lengths (e.g., C–F: ~1.35 Å, C–O: ~1.42 Å) and dihedral angles to confirm stereochemistry .
  • NMR Analysis :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and hydroxyl/methanol protons (δ 4.5–5.5 ppm).
    • ¹³C NMR : Confirm fluorinated carbons (δ 110–130 ppm) and methanol carbon (δ 60–65 ppm) .
  • Mass Spectrometry : Use HRMS to validate molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₈FNO: 178.0671) .

How should researchers address discrepancies in experimental yields or spectral data during synthesis?

Methodological Answer:

  • Root-Cause Analysis :
    • Check solvent purity (e.g., anhydrous ethanol vs. commercial grades) .
    • Verify stoichiometry of fluorinated reactants, as excess fluorine can lead to byproducts .
  • Resolution Strategies :
    • Repeat reactions under inert atmospheres (N₂/Ar) to eliminate moisture interference .
    • Compare NMR data with computational predictions (DFT) to identify misassignments .

What computational methods can predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites.
    • Simulate Fukui indices to predict regioselectivity in further reactions (e.g., substitution at C4 vs. C8) .
  • Molecular Dynamics : Model solubility parameters in polar solvents (e.g., ethanol, DMSO) to guide reaction medium selection .

How can researchers ensure the stability of this compound during storage?

Methodological Answer:

  • Storage Conditions :
    • Store in amber vials under nitrogen at –20°C to prevent oxidation of the methanol group .
    • Use desiccants (e.g., silica gel) to avoid hydrolysis in humid environments .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

What strategies mitigate environmental risks when handling this compound?

Methodological Answer:

  • Waste Management :
    • Neutralize acidic/basic waste with appropriate buffers before disposal.
    • Partner with certified waste treatment facilities for fluorinated organic compounds .
  • Ecotoxicology Studies :
    • Perform Daphnia magna or algal toxicity assays to estimate LC₅₀ values .
    • Investigate biodegradation pathways using soil microcosms .

How can reaction conditions be optimized to scale up this compound synthesis?

Methodological Answer:

  • Parameter Screening :
    • Optimize temperature (70–100°C) and catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) via DoE (Design of Experiments) .
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time .
  • Scalability Metrics : Track space-time yield (g·L⁻¹·h⁻¹) and compare with batch processes .

What analytical challenges arise when distinguishing this compound from structural analogs?

Methodological Answer:

  • Differentiation Techniques :
    • Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals .
    • Compare IR spectra for fluorine-specific vibrations (500–600 cm⁻¹) .
  • Chromatography : Employ chiral columns (e.g., Chiralpak IA) if enantiomers are present .

Table 1: Key Structural Parameters from Crystallographic Studies

ParameterValue (Å/°)Source CompoundReference
C–F Bond Length1.34–1.36Quinolin-3-yl derivatives
C–O (Methanol) Bond1.42–1.44Cyclopropylquinoline
Dihedral Angle (Quinoline)2.5–5.0°Fluorophenylquinoline

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